molecular formula C12H20O5 B14699546 Furan-2,5-dione;2,2,4-trimethylpentane-1,3-diol CAS No. 25085-65-8

Furan-2,5-dione;2,2,4-trimethylpentane-1,3-diol

Katalognummer: B14699546
CAS-Nummer: 25085-65-8
Molekulargewicht: 244.28 g/mol
InChI-Schlüssel: MAEZZXANDAUHKA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Furan-2,5-dione;2,2,4-trimethylpentane-1,3-diol is a chemical compound with the molecular formula C12H20O5. It is known for its unique structure, which combines a furan ring with a dione group and a trimethylpentane diol. This compound is used in various industrial and scientific applications due to its versatile chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2,5-dione;2,2,4-trimethylpentane-1,3-diol typically involves the reaction of maleic anhydride (furan-2,5-dione) with 2,2,4-trimethylpentane-1,3-diol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving steps such as purification and crystallization to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Furan-2,5-dione;2,2,4-trimethylpentane-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or alkylated versions, depending on the specific reaction conditions .

Wissenschaftliche Forschungsanwendungen

Furan-2,5-dione;2,2,4-trimethylpentane-1,3-diol has several scientific research applications:

Wirkmechanismus

The mechanism of action of Furan-2,5-dione;2,2,4-trimethylpentane-1,3-diol involves its interaction with various molecular targets. The furan ring and dione group can participate in reactions with nucleophiles and electrophiles, leading to the formation of new chemical bonds. These interactions are crucial for its applications in synthesis and industrial processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Furan-2,5-dione;2,2,4-trimethylpentane-1,3-diol is unique due to its combination of a furan ring with a trimethylpentane diol, providing distinct reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in both research and industry .

Eigenschaften

CAS-Nummer

25085-65-8

Molekularformel

C12H20O5

Molekulargewicht

244.28 g/mol

IUPAC-Name

furan-2,5-dione;2,2,4-trimethylpentane-1,3-diol

InChI

InChI=1S/C8H18O2.C4H2O3/c1-6(2)7(10)8(3,4)5-9;5-3-1-2-4(6)7-3/h6-7,9-10H,5H2,1-4H3;1-2H

InChI-Schlüssel

MAEZZXANDAUHKA-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(C(C)(C)CO)O.C1=CC(=O)OC1=O

Verwandte CAS-Nummern

25085-65-8

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.